molecular formula C20H12N2 B12525894 4-(Isoquinolin-1-yl)-1-naphthonitrile

4-(Isoquinolin-1-yl)-1-naphthonitrile

Cat. No.: B12525894
M. Wt: 280.3 g/mol
InChI Key: PMVYPJQSXQBJHI-UHFFFAOYSA-N
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Description

4-(Isoquinolin-1-yl)-1-naphthonitrile is a heterocyclic compound that features both isoquinoline and naphthonitrile moieties. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isoquinolin-1-yl)-1-naphthonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of metal-free oxidative cross-coupling reactions . This approach often employs molecular iodine as a catalyst under sealed tube conditions at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to meet industrial demands. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Isoquinolin-1-yl)-1-naphthonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-(Isoquinolin-1-yl)-1-naphthonitrile involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to inhibit enzymes such as protein tyrosine phosphatase 1B, which plays a role in insulin signaling . This inhibition can lead to various biological effects, including anti-diabetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Isoquinolin-1-yl)-1-naphthonitrile is unique due to its combined isoquinoline and naphthonitrile moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H12N2

Molecular Weight

280.3 g/mol

IUPAC Name

4-isoquinolin-1-ylnaphthalene-1-carbonitrile

InChI

InChI=1S/C20H12N2/c21-13-15-9-10-19(18-8-4-3-6-16(15)18)20-17-7-2-1-5-14(17)11-12-22-20/h1-12H

InChI Key

PMVYPJQSXQBJHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C4=CC=CC=C43)C#N

Origin of Product

United States

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